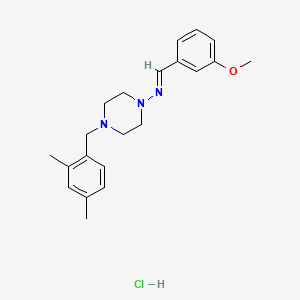![molecular formula C21H13NO2S B5808789 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that belongs to the anthraquinone family. It has been extensively studied due to its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it is believed to act as a scavenger of ROS, which are highly reactive molecules that can cause damage to cellular components. By scavenging ROS, this compound can protect cells from oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one has been shown to exhibit various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and prevent cellular damage. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to act as a fluorescent probe for detecting ROS. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one. One potential direction is to further investigate its mechanism of action and its potential applications in different research areas. Another direction is to explore the use of this compound as a therapeutic agent for treating diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of this compound with improved properties and efficacy.
In conclusion, 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has potential applications in scientific research. Its ability to act as a fluorescent probe for detecting ROS and its ability to protect cells from oxidative stress make it a useful tool for studying different biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different research areas.
Synthesemethoden
The synthesis of 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one can be achieved through a multistep process. The first step involves the reaction of 4-methylthiophenol with 2-bromo-1,4-naphthoquinone to produce 5-(4-methylphenylthio)-1,4-naphthoquinone. This compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one.
Wissenschaftliche Forschungsanwendungen
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting and quantifying the levels of reactive oxygen species (ROS) in biological systems. This compound has also been used to study the effects of oxidative stress on different cellular processes.
Eigenschaften
IUPAC Name |
10-(4-methylphenyl)sulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO2S/c1-12-6-8-13(9-7-12)25-17-11-10-16-18-19(17)20(23)14-4-2-3-5-15(14)21(18)24-22-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAUAAVDZSDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)

